[MePhe7]-Neurokinin B is a synthetic analog of neurokinin B, a member of the tachykinin family of neuropeptides. It specifically acts as an agonist for the neurokinin-3 receptor (NK3R), which is implicated in various physiological processes including the regulation of gonadotropin-releasing hormone secretion. This compound has been studied for its potential roles in reproductive physiology and other neuroendocrine functions .
[MePhe7]-Neurokinin B is classified as a peptide and belongs to the tachykinin family, which includes other neuropeptides such as substance P and neurokinin A. The compound is recognized for its selective action on NK3 receptors, distinguishing it from other tachykinins that interact with NK1 and NK2 receptors. The chemical formula for [MePhe7]-Neurokinin B is C60H81N13O14S2, and it has been cataloged under the PubChem CID 10102903 .
The synthesis of [MePhe7]-Neurokinin B typically involves solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of [MePhe7]-Neurokinin B features a sequence that mimics natural neurokinin B but incorporates a methionine phenylalanine substitution at position 7, enhancing its receptor selectivity and potency.
[MePhe7]-Neurokinin B primarily undergoes receptor-mediated interactions rather than traditional chemical reactions. Its binding to NK3 receptors triggers intracellular signaling pathways involving G-proteins, leading to physiological responses.
The mechanism by which [MePhe7]-Neurokinin B exerts its effects involves:
Studies indicate that [MePhe7]-Neurokinin B can stimulate gonadotropin-releasing hormone release, impacting reproductive functions significantly .
[MePhe7]-Neurokinin B has several potential applications in scientific research:
[MePhe7]-Neurokinin B demonstrates high-affinity binding to neurokinin-3 receptors (NK3R), but with significant interspecies pharmacological differences. Radioligand binding studies using [¹²⁵I][MePhe7]neurokinin B reveal a dissociation constant (Kd) of 0.2 nM for human NK3 receptors expressed in Chinese hamster ovary (CHO-K1) cells, confirming saturable and reversible binding [1] [6]. Comparative studies show notable affinity variations: the NK2 receptor antagonist SR 48968 inhibits [¹²⁵I][MePhe7]neurokinin B binding in human and guinea pig NK3 receptors with Ki values of 287 nM and 205 nM, respectively, but exhibits >30-fold lower potency in rat receptors [1]. This pharmacological divergence is further evidenced in functional assays using rabbit iris sphincter muscle, where NK3 receptors demonstrate binding characteristics more closely aligned with human and guinea pig receptors than rodent isoforms [7]. Autoradiographic studies confirm uniform distribution of [¹²⁵I]-[MePhe7]-neurokinin B binding sites throughout the rabbit iris sphincter, with specific displacement by unlabeled ligand but not by NK1-selective antagonists [7]. These findings underscore the necessity of species selection when extrapolating experimental results to human physiology.
Table 1: Comparative Binding Affinity of [MePhe7]-Neurokinin B Across Species
Species | Tissue/Cell System | Kd (nM) | Inhibitor (SR 48968) Ki (nM) | Citation |
---|---|---|---|---|
Human | CHO-K1 cells | 0.2 | 287 | [1][6] |
Guinea pig | Cerebral cortex | 2.21* | 205 | [1][4] |
Rat | Cerebral cortex | 8.52* | >10,000 | [1][4] |
Rabbit | Iris sphincter | Not reported | Functional antagonism observed | [2][7] |
*Values for [³H]-senktide binding
[MePhe7]-Neurokinin B exhibits exceptional selectivity for NK3 receptors over other tachykinin receptor subtypes (NK1R and NK2R). Binding studies demonstrate minimal cross-reactivity, with substance P (NK1-preferring) and neurokinin A (NK2-preferring) requiring 350-500-fold higher concentrations to displace [¹²⁵I][MePhe7]neurokinin B from human NK3 receptors [4] [6]. Functional assays in rabbit iris sphincter muscle confirm this selectivity: contractile responses induced by [MePhe7]-neurokinin B remain unaffected by the selective NK1 receptor antagonist CP 99994 (1 µM), even after phenoxybenzamine pretreatment [7]. Furthermore, the non-peptide antagonist SB 218795 (at concentrations up to 3 µM) shows no inhibitory effect on substance P-induced contractions or transmural nerve stimulation responses, confirming [MePhe7]-neurokinin B's engagement is exclusive to NK3 receptors in this preparation [2]. In neuronal contexts, [MePhe7]-neurokinin B specifically activates NK3 receptors on GT1-7 GnRH neurons without activating other tachykinin receptors, as evidenced by c-Fos induction and GnRH secretion that are selectively blocked by NK3 antagonists [10]. This receptor-specific activation is pharmacologically significant for dissecting NK3-mediated physiological pathways without confounding cross-activation.
Table 2: Selectivity Profile of [MePhe7]-Neurokinin B Across Tachykinin Receptors
Receptor Subtype | Selective Agonist | IC50 for [MePhe7]-NKB Binding Inhibition | Functional Cross-Reactivity |
---|---|---|---|
NK3R | [MePhe7]-NKB | 1.5-4 nM (self-displacement) | Primary target |
NK1R | Substance P | 525-2000 nM* | None observed |
NK2R | Neurokinin A | 525-2000 nM* | None observed |
*Concentrations required to displace [¹²⁵I][MePhe7]neurokinin B binding [4] [6]
[MePhe7]-Neurokinin B potently modulates gonadotropin-releasing hormone (GnRH) secretion through direct activation of NK3 receptors on GnRH neurons. In GT1-7 GnRH neuronal cells, acute treatment with [MePhe7]-neurokinin B (or its analog senktide) stimulates GnRH release with an EC50 of approximately 3 nM, consistent with its binding affinity [3] [10]. This response is characterized by rapid c-Fos induction and immediate secretion enhancement. However, prolonged exposure (>6 hours) paradoxically represses GnRH transcription and reduces secretion, demonstrating a biphasic dose-time-response relationship [10]. Mechanistic studies reveal that chronic stimulation enhances c-Fos protein binding at activator protein-1 (AP-1) half-sites within the GnRH gene enhancer and promoter regions, leading to chromatin remodeling and transcriptional repression [10]. In vivo, [MePhe7]-neurokinin B administered intravenously regulates pulsatile GnRH secretion in conscious animal models, with measurable effects on reproductive parameters at doses as low as 98 nmol (IV bolus) [2] [10]. The concentration window for GnRH modulation is narrow, with supraphysiological concentrations (>100 nM) potentially triggering desensitization mechanisms that attenuate signaling output.
Table 3: Concentration-Dependent Effects of [MePhe7]-Neurokinin B on GnRH Neurons
Concentration Range | Exposure Duration | Primary Effect on GnRH | Molecular Mechanism |
---|---|---|---|
1-10 nM | Acute (<60 min) | Secretion ↑↑↑ | Calcium flux, vesicular exocytosis |
10-30 nM | Sustained (2-6 hr) | Secretion → | Receptor desensitization |
>30 nM | Chronic (>6 hr) | Transcription ↓↓↓ | c-Fos/AP-1 binding, chromatin remodeling |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4